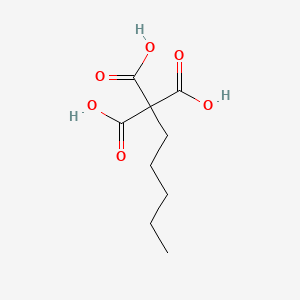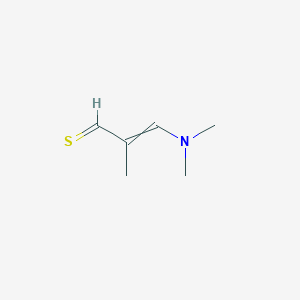
3-(Dimethylamino)-2-methylprop-2-enethial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methylprop-2-enethial is an organic compound characterized by the presence of a dimethylamino group attached to a methylprop-2-enethial backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylprop-2-enethial typically involves the addition of dimethylamine to propynal (propargyl aldehyde) via a Reppe vinylation reaction . due to the explosive nature of propynal, alternative starting materials such as vinyl ethers are often preferred .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of safer and more scalable methods. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation can yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-methylprop-2-enethial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methylprop-2-enethial has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-2-methylprop-2-enethial exerts its effects involves interactions with various molecular targets. For instance, it can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . The compound’s dimethylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants.
Dimethylamine: A secondary amine with similar chemical properties.
Trimethylamine: Another tertiary amine with comparable reactivity.
Uniqueness
Unlike other similar compounds, it possesses a methylprop-2-enethial backbone, making it suitable for specialized synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
105660-36-4 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methylprop-2-enethial |
InChI |
InChI=1S/C6H11NS/c1-6(5-8)4-7(2)3/h4-5H,1-3H3 |
InChI-Schlüssel |
CDBSWBBEDIMBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN(C)C)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


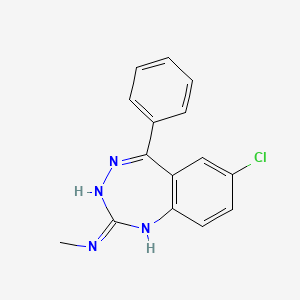
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
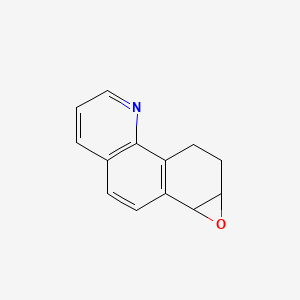

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
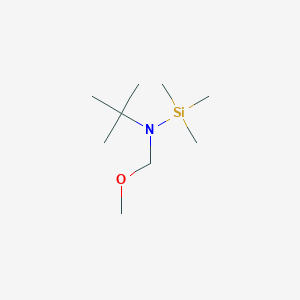
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

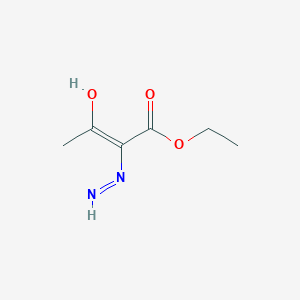
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
